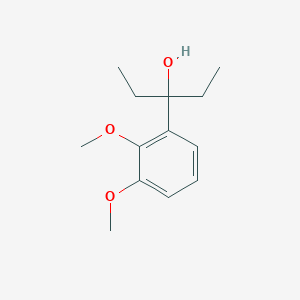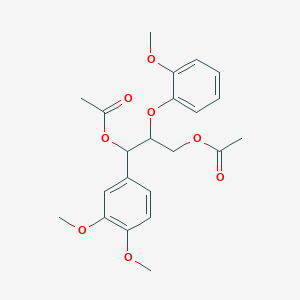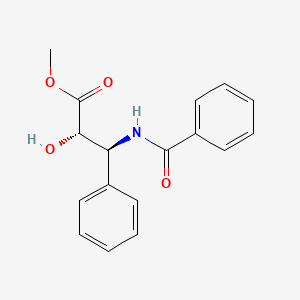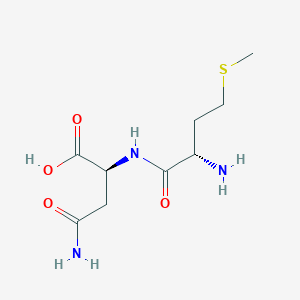
H-Met-asn-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Met-asn-OH: is a polypeptide composed of methionine and asparagine. It is often identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound has a molecular formula of C₉H₁₇N₃O₄S and a molecular weight of 263.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: H-Met-asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process typically uses fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc group protects the amino group of the amino acids during the synthesis . The Fmoc group is removed by treatment with piperidine, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: H-Met-asn-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Substituted peptides with modified side chains.
Applications De Recherche Scientifique
H-Met-asn-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-Met-asn-OH involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . It can also modulate signaling pathways such as Keap1-Nrf2/ARE and PI3K/Akt/mTOR, which are involved in cellular responses to oxidative stress .
Comparaison Avec Des Composés Similaires
L-methionine asparagine hydroxyproline (LMAHP): A structural isomer of H-Met-asn-OH that differs in chirality.
Methionylasparagin: Another peptide with similar amino acid composition.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine and asparagine, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its broad range of applications in research and industry make it a valuable compound .
Propriétés
Formule moléculaire |
C9H17N3O4S |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
Clé InChI |
JMEWFDUAFKVAAT-WDSKDSINSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


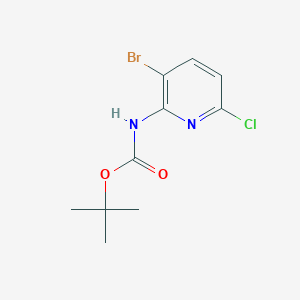
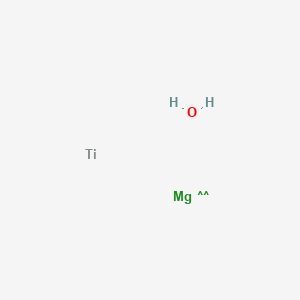
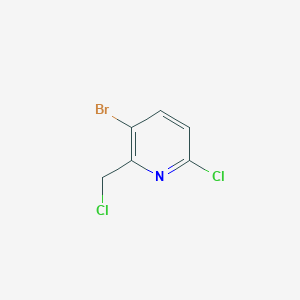
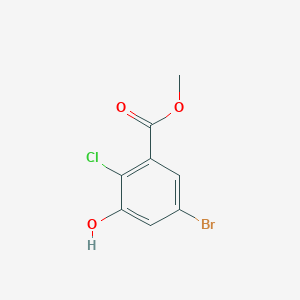
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
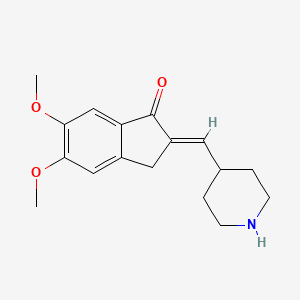
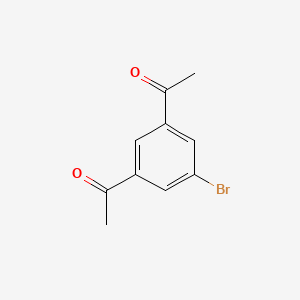

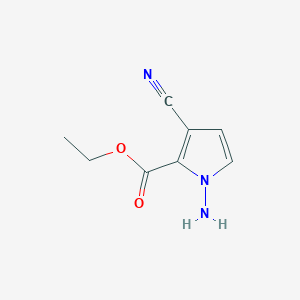
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
